An In-depth Technical Guide to 4-(Cyanomethyl)benzamide
An In-depth Technical Guide to 4-(Cyanomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Cyanomethyl)benzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and notable applications, offering valuable insights for researchers and developers in the pharmaceutical and life sciences sectors.
Core Chemical Identity
Chemical Name: 4-(Cyanomethyl)benzamide
CAS Number: 114365-07-0[1]
Molecular Formula: C₉H₈N₂O[1][2]
Molecular Weight: 160.17 g/mol [2][3]
Structure:
Figure 1: Chemical structure of 4-(Cyanomethyl)benzamide.
SMILES: N#CCc1ccc(C(N)=O)cc1[2]
Synthesis and Purification
One potential synthetic approach could start from 4-methylbenzoic acid. The methyl group can be brominated to form 4-(bromomethyl)benzoic acid, which can then be reacted with a cyanide salt to introduce the cyanomethyl group, yielding 4-(cyanomethyl)benzoic acid. Finally, the carboxylic acid can be converted to the primary amide.
Illustrative Synthetic Workflow:
Figure 2: A plausible synthetic workflow for 4-(Cyanomethyl)benzamide.
Note on Causality: The choice of a radical initiator in the bromination step is crucial for selectively targeting the benzylic position over aromatic bromination. The subsequent cyanation is a standard nucleophilic substitution reaction. The final amidation step often requires activation of the carboxylic acid, for which thionyl chloride is a common reagent, to form an acyl chloride that readily reacts with ammonia.
Physicochemical Properties
The physicochemical properties of 4-(Cyanomethyl)benzamide are essential for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [2][3] |
| Purity | ≥95% (typical) | [2] |
| Solubility | Generally soluble in organic solvents; likely sparingly soluble in water. | [4] |
Spectroscopic Data
Spectroscopic data is critical for the structural confirmation and quality control of 4-(Cyanomethyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for 4-(Cyanomethyl)benzamide is not available in the provided search results, a predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the cyanomethyl group, and the amide protons. The aromatic protons would likely appear as two doublets in the aromatic region. The methylene protons would be a singlet, and the amide protons would also likely appear as a broad singlet.
Infrared (IR) Spectroscopy: An IR spectrum of 4-(Cyanomethyl)benzamide would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
N-H stretching of the primary amide around 3400-3200 cm⁻¹.
-
C≡N stretching of the nitrile group around 2260-2220 cm⁻¹.[5]
-
C=O stretching of the amide carbonyl group around 1690-1630 cm⁻¹.[5]
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[6] The incorporation of a cyanomethyl group can further modulate the biological activity and pharmacokinetic properties of the molecule.
Potential as an Inhibitor of Ebola Virus Entry
Recent research has identified novel small molecule inhibitors of Ebola virus entry.[7][8] While 4-(Cyanomethyl)benzamide itself is not explicitly named as one of these inhibitors in the provided results, the benzamide core is a common feature in many biologically active compounds. The Ebola virus glycoprotein (GP) is a key target for entry inhibitors.[7] The mechanism of action for such inhibitors often involves blocking the interaction between the viral GP and the host cell receptor, Niemann-Pick C1 (NPC1).[7] The structural features of 4-(Cyanomethyl)benzamide could make it a candidate for further investigation and modification in the development of anti-Ebola therapeutics.
Hypothesized Mechanism of Action in Ebola Virus Entry Inhibition:
Figure 3: A conceptual diagram illustrating the potential mechanism of action for a 4-(Cyanomethyl)benzamide-based inhibitor of Ebola virus entry.
Potential as a Janus Kinase (JAK) Inhibitor
Janus kinase (JAK) inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial for immune system regulation.[9][10] These inhibitors are used to treat various inflammatory diseases.[10][11] The benzamide moiety is found in some JAK inhibitors. The JAK-STAT pathway is activated by cytokines, leading to the phosphorylation of STAT proteins by JAKs, which then translocate to the nucleus to regulate gene expression.[9] By inhibiting JAKs, these drugs can dampen the inflammatory response. The structure of 4-(Cyanomethyl)benzamide could serve as a scaffold for the design of novel JAK inhibitors.
The JAK-STAT Signaling Pathway and Potential Inhibition:
Figure 4: A simplified diagram of the JAK-STAT signaling pathway and the potential point of intervention for a JAK inhibitor based on the 4-(Cyanomethyl)benzamide scaffold.
Conclusion
4-(Cyanomethyl)benzamide is a chemical compound with a well-defined structure and promising potential for applications in drug discovery. Its benzamide core provides a versatile platform for chemical modification, while the cyanomethyl group offers opportunities for tuning its physicochemical and biological properties. Further research into the synthesis, characterization, and biological evaluation of 4-(Cyanomethyl)benzamide and its derivatives is warranted to fully explore its therapeutic potential, particularly in the development of novel antiviral and anti-inflammatory agents.
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